19-Methoxy-19-oxononadecanoic acid

Overview

Description

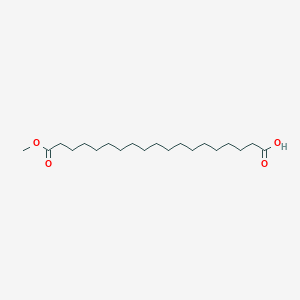

19-Methoxy-19-oxononadecanoic acid (CAS 72849-43-5) is a long-chain fatty acid derivative characterized by a methoxy group and a ketone moiety at the 19th carbon position. It is synthesized with a purity of 98% and is commercially available for research applications .

Preparation Methods

The synthesis of 19-Methoxy-19-oxononadecanoic acid typically involves the esterification of nonadecanedioic acid with methanol under acidic conditions . The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux to facilitate the esterification process. After completion, the product is purified by recrystallization or distillation.

Industrial production methods for this compound may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

19-Methoxy-19-oxononadecanoic acid undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carboxylic acid group under strong oxidizing conditions, such as with potassium permanganate or chromium trioxide.

Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions include nonadecanedioic acid, nonadecan-1,19-diol, and various substituted nonadecanoic acid derivatives .

Scientific Research Applications

Cancer Research Applications

Recent studies have indicated that 19-Methoxy-19-oxononadecanoic acid may play a role in modulating lipid metabolism associated with cancer progression.

Case Study: Prostate Cancer Metabolomics

A metabolomics study identified several lipid metabolites related to prostate cancer, including this compound. The analysis highlighted its potential as a biomarker for distinguishing between benign and malignant prostate conditions:

| Metabolite | Role |

|---|---|

| This compound | Potential biomarker for prostate cancer |

| Palmitic acid | Involved in lipid biosynthesis |

| Glycerol 1-hexadecanoate | Associated with cellular proliferation |

The study utilized advanced techniques such as LC-MS/MS for metabolite profiling, emphasizing the importance of lipid metabolism in cancer cell proliferation and signaling pathways .

Lipid Metabolism Studies

The compound has also been investigated for its effects on lipid metabolism. Lipids are crucial for various biological functions, including energy storage and cell membrane integrity.

Research Findings on Lipid Profiles

A comprehensive analysis of lipid profiles in various biological samples has shown that fatty acids like this compound can influence metabolic pathways:

| Lipid Type | Function | Impact on Health |

|---|---|---|

| Fatty Acids | Energy storage | Dysregulation linked to obesity |

| Glycerophospholipids | Cell membrane structure | Alterations associated with cancer |

| Sphingolipids | Cell signaling | Implicated in neurodegenerative diseases |

This research underscores the significance of fatty acids in metabolic health and disease states, highlighting the potential of this compound in therapeutic applications .

Microbiology and Biodegradation

In microbiological contexts, this compound has been studied for its role in the biodegradation processes involving n-alkanes.

Study on Anaerobic Metabolism

Research involving sulfate-reducing bacteria has demonstrated that fatty acids like this compound can be utilized as substrates for microbial growth:

| Microbial Species | Substrate Utilization | Outcome |

|---|---|---|

| Sulfate-reducing bacteria | Degradation of n-alkanes | Enhanced bioremediation capabilities |

| Methanogenic archaea | Conversion of fatty acids to methane | Potential for renewable energy production |

These findings suggest that compounds like this compound could be harnessed for environmental applications, particularly in bioremediation strategies .

Mechanism of Action

The mechanism of action of 19-Methoxy-19-oxononadecanoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the disruption of bacterial cell membranes, leading to cell lysis and death . Its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Alkoxy Substituents

A closely related compound is 19-(tert-Butoxy)-19-oxononadecanoic acid (CAS 1643852-37-2), which replaces the methoxy group with a bulkier tert-butoxy substituent. Key differences include:

The tert-butoxy group’s steric bulk may influence solubility, crystallinity, or reactivity compared to the methoxy analog. For instance, tert-butoxy derivatives are often more resistant to hydrolysis due to hindered access to the ester group .

Chain Length Variants

12-Methoxy-12-oxododecanoic acid (CAS 3903-40-0) shares the methoxy-ketone functional group but has a shorter 12-carbon chain. This reduction in chain length significantly impacts physicochemical properties:

Longer chains (e.g., 19 carbons) enhance hydrophobicity, making the compound more suitable for lipid membrane studies or as a precursor in polymer synthesis. Shorter analogs like the 12-carbon variant may exhibit better aqueous solubility .

Purity and Commercial Availability

Commercial availability varies significantly among analogs:

| Compound | Purity | Suppliers |

|---|---|---|

| This compound | 98% | Limited suppliers (exact vendors unspecified) |

| 19-(tert-Butoxy)-19-oxononadecanoic acid | 98+% | 46+ global suppliers (e.g., Ambeed, CR Corporation) |

Biological Activity

19-Methoxy-19-oxononadecanoic acid (CAS Number: 136005-51-1) is a fatty acid derivative that has garnered attention for its potential biological activities. This compound is part of a larger family of fatty acids that play crucial roles in various physiological processes. This article reviews the current understanding of the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a long carbon chain typical of fatty acids, with a methoxy group and a keto group at the 19th carbon position. These modifications are believed to influence its solubility and interaction with biological membranes.

The biological activity of this compound can be attributed to several mechanisms:

- Modulation of Lipid Metabolism : This compound may influence lipid metabolism by acting on key enzymes involved in fatty acid synthesis and degradation.

- Anti-inflammatory Effects : Preliminary studies suggest that it may exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

- Cell Signaling Pathways : It may interact with various cell signaling pathways, including those related to insulin sensitivity and glucose metabolism.

1. Anti-inflammatory Activity

A study indicated that this compound could reduce inflammation markers in cellular models. The compound was shown to inhibit the expression of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This suggests potential applications in treating inflammatory diseases.

2. Effects on Lipid Profiles

Research has demonstrated that this fatty acid can positively affect lipid profiles by reducing low-density lipoprotein (LDL) cholesterol levels while increasing high-density lipoprotein (HDL) cholesterol. This dual effect contributes to cardiovascular health.

3. Antimicrobial Properties

In vitro studies have shown that this compound possesses antimicrobial activity against various bacterial strains, indicating its potential as a natural preservative or therapeutic agent in treating infections.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anti-inflammatory effects | Showed significant reduction in TNF-alpha levels in macrophages treated with the compound. |

| Study B | Lipid metabolism | Observed improved lipid profiles in diabetic rat models after administration of the compound. |

| Study C | Antimicrobial activity | Demonstrated effectiveness against Staphylococcus aureus and Escherichia coli in laboratory settings. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 19-Methoxy-19-oxononadecanoic acid in a laboratory setting?

- Methodological Answer : Synthesis can be approached via esterification or oxidation of precursor fatty acids. For example, analogous pathways to 4-oxododecanedioic acid synthesis (starting with decene or ketone derivatives) could be adapted . Key steps include:

- Carboxylic Acid Activation : Use coupling agents like DCC/DMAP for methoxy group introduction.

- Purification : Column chromatography (silica gel, gradient elution) followed by recrystallization.

- Characterization : Employ NMR (e.g., for carbonyl and methoxy groups), HPLC for purity (>95%), and mass spectrometry (HRMS) for molecular ion verification.

- Data Table :

| Step | Technique | Purpose |

|---|---|---|

| Synthesis | Esterification/Oxidation | Introduce methoxy and oxo groups |

| Purification | Column Chromatography | Remove byproducts |

| Characterization | NMR/HPLC/HRMS | Confirm structure and purity |

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- Ventilation : Use fume hoods to minimize inhalation risks, as recommended for methoxy-containing compounds .

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Storage : Keep in a cool, dry environment (4°C) away from incompatible materials (e.g., strong oxidizers) to avoid decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictory data in stability studies of this compound under varying experimental conditions?

- Methodological Answer :

- Controlled Stability Assays : Design experiments testing thermal stability (25–60°C), pH tolerance (2–12), and humidity exposure (20–80% RH). Monitor degradation via HPLC and FTIR for functional group changes.

- Statistical Analysis : Apply ANOVA to identify significant degradation factors and use Arrhenius modeling to predict shelf-life .

- Example Workflow :

Expose samples to stress conditions.

Quantify degradation products chromatographically.

Model degradation kinetics using software (e.g., MATLAB or R).

Q. What advanced techniques are suitable for studying the reactivity of this compound in catalytic systems?

- Methodological Answer :

- Catalytic Screening : Use palladium or enzyme-based catalysts to assess ester cleavage or decarboxylation pathways. Monitor reactions via in situ Raman spectroscopy .

- Computational Modeling : Perform DFT calculations (Gaussian, VASP) to predict reactive sites and transition states .

- Data Validation : Cross-reference experimental results (e.g., kinetic isotope effects) with computational predictions to validate mechanisms .

Q. Methodological Considerations for Data Collection and Reporting

- Experimental Design : Align with principles of reproducibility by documenting exact reaction conditions (solvent, temperature, catalyst loading) .

- Error Analysis : Quantify uncertainties in HPLC peak integration (±2%) and NMR chemical shift variations (±0.01 ppm) .

- Ethical Compliance : Ensure waste disposal adheres to environmental regulations (e.g., neutralize acidic waste before disposal) .

Properties

IUPAC Name |

19-methoxy-19-oxononadecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O4/c1-24-20(23)18-16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17-19(21)22/h2-18H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFKBIYWNBSOIEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.